acides thiazoléiques et dérivés

Thiazolecarboxylic acids and their derivatives represent a diverse class of organic compounds characterized by the presence of a thiazole ring fused to a carboxylic acid group. These molecules exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The structural flexibility allows for the modification of substituents on both the thiazole ring and the carboxylic acid moiety, leading to compounds with specific functional groups that can be tailored for various applications.

In pharmaceutical research, thiazolecarboxylic acids have shown potential as therapeutic agents due to their ability to modulate enzyme activity. For instance, they can inhibit key enzymes involved in viral replication or inflammation processes. Additionally, these compounds are also of interest in the field of catalysis, where they act as ligands for metal complexes enhancing catalytic performance.

Due to their unique chemical properties and potential applications, thiazolecarboxylic acids and derivatives continue to be a focus in synthetic chemistry and drug discovery efforts. Their broad spectrum of functionalities makes them valuable tools in developing new materials and pharmaceuticals.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

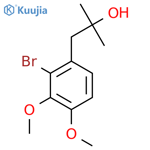

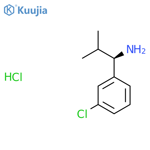

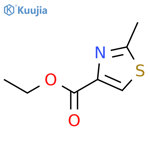

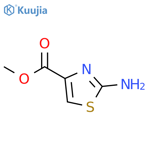

|

Ethyl 2-methylthiazole-4-carboxylate | 6436-59-5 | C7H9NO2S |

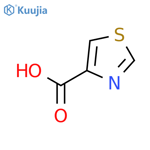

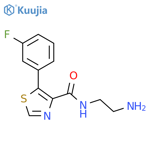

|

1,3-Thiazole-4-carboxylic acid | 3973-08-8 | C4H3NO2S |

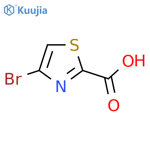

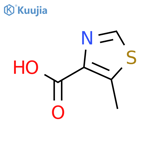

|

4-Bromo-1,3-thiazole-2-carboxylic acid | 88982-82-5 | C4H2BrNO2S |

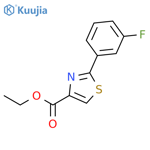

|

Methyl 2-aminothiazole-4-carboxylate | 118452-04-3 | C5H6N2O2S |

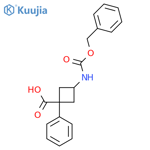

|

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide | 127500-84-9 | C12H12FN3OS |

|

5-Methylthiazole-4-carboxylic acid | 120237-76-5 | C5H5NO2S |

|

2-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid ethyl ester | 132089-37-3 | C12H10FNO2S |

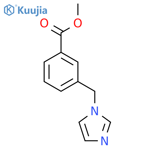

|

4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic Acid | 144060-98-0 | C10H8N2O2S |

|

Ethyl 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | 117724-62-6 | C8H8F3NO2S |

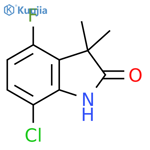

|

2-Chloro-1,3-thiazole-5-carboxylic Acid | 101012-12-8 | C4H2ClNO2S |

Littérature connexe

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

Fournisseurs recommandés

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés